YL-0919, also known as hypidone hydrochloride, is a novel synthetic compound researched for its potential in treating major depressive disorder (MDD) [, , , , ]. YL-0919 exhibits high affinity and selectivity for the serotonin transporter (SERT) and the 5-HT1A receptor [, , , , , ]. This dual-acting mechanism positions it as a potential therapeutic agent with enhanced efficacy in addressing MDD.
YL-0919 was synthesized as part of research efforts aimed at developing new antidepressant therapies with improved mechanisms of action. The compound is classified under the category of psychoactive drugs, specifically targeting the serotonergic system, which plays a crucial role in mood regulation and emotional processing.
The synthesis of YL-0919 involves multiple steps that begin with readily available precursors. Key synthetic routes include:
Industrial production typically employs large-scale synthesis techniques, utilizing batch or continuous flow reactors to ensure cost-effectiveness and scalability. Rigorous purification methods, including crystallization and chromatography, are applied to achieve high purity levels, often exceeding 99.8% .
The molecular structure of YL-0919 is characterized by its complex arrangement featuring a piperidine ring and a pyridinone moiety. The chemical formula is , with a molecular weight of approximately 305.80 g/mol. The specific structural features contribute to its binding affinity for serotonin transporters and receptors.
YL-0919 undergoes various chemical reactions that are critical for its synthesis and functionalization:
Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to ensure selective transformations and high yield .
The mechanism of action of YL-0919 is multifaceted:
Data from behavioral tests indicate that low doses of YL-0919 significantly reduce immobility time in animal models, suggesting its antidepressant-like effects .
YL-0919 is presented as a white powder with high solubility in water and organic solvents, facilitating its formulation into various delivery systems for therapeutic use. Its stability under standard laboratory conditions makes it suitable for further pharmacological studies.
Key physical properties include:
Chemical properties include:
YL-0919 has significant potential applications in scientific research, particularly in the fields of neuropharmacology and psychiatry:
YL-0919 (Hypidone hydrochloride) is a novel synthetic compound developed as a fast-acting antidepressant candidate, currently in Phase II clinical trials for major depressive disorder (MDD) [5] [6]. Its chemical structure, 1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-1H-pyridin-2-one hydrochloride (CAS# 1339058-04-6), features a molecular weight of 334.84 g/mol and elemental composition C₁₈H₂₂N₂O₂·HCl [1] [9]. The compound’s design integrates a piperidine scaffold linked to a pyridinone ring, optimized for enhanced blood-brain barrier penetration and dual serotonergic activity [7] [9]. Preclinical development emerged from efforts to address limitations of existing antidepressants, with synthesis and purification achieving >99.8% pharmaceutical-grade purity confirmed via HPLC [1] [7].
Table 1: Structural and Chemical Properties of YL-0919
Property | Value |
---|---|
IUPAC Name | 1-(1-Benzyl-4-hydroxypiperidin-4-ylmethyl)-1H-pyridin-2-one hydrochloride |
Molecular Formula | C₁₈H₂₂N₂O₂·HCl |
Molecular Weight | 334.84 g/mol |
CAS Number | 1339058-04-6 |
Solubility | Soluble in DMSO (67 mg/mL), ethanol (34 mg/mL), insoluble in water |
Purity | ≥99.89% (HPLC) |
YL-0919 exhibits a triple-target mechanism, functioning as:
Recent studies identify sigma-1 receptor agonism as a fourth mechanism. YL-0919 binds sigma-1 receptors (Ki = 12.3 nM) with 10-fold selectivity over sigma-2 receptors, confirmed via radioligand assays and molecular docking simulations [6] [12]. This multi-target engagement underlies its ability to modulate synaptic plasticity and monoamine transmission synergistically.
Table 2: Pharmacological Targets and Affinities of YL-0919
Target | Activity | Affinity (Ki/EC₅₀) | Functional Effect |
---|---|---|---|
SERT | Inhibitor | 2.8 nM | Increases synaptic 5-HT |
5-HT₁ₐ Receptor | Partial Agonist | 15.6 nM | Modulates neuronal excitability |
5-HT₆ Receptor | Full Agonist | 9.4 nM | Enhances cognition |
Sigma-1 Receptor | Agonist | 12.3 nM | Promotes neuroplasticity |
Serotonergic dysregulation is implicated in MDD, PTSD, and anxiety disorders due to 5-HT’s role in mood, cognition, and stress response [3] [10]. YL-0919’s design leverages three key neurobiological insights:
In PTSD models, YL-0919 reversed fear memory retention and cognitive deficits by upregulating BDNF and glutamate receptor subunits (GluA1) [10].
Conventional SSRIs require 3–6 weeks for clinical effects, delaying therapeutic relief. YL-0919 demonstrates rapid efficacy in multiple models:
Mechanistically, fast-onset effects involve:
Table 3: Onset Timeline of YL-0919 Effects in Preclinical Models
Time Post-Dosing | Observed Effect | Model |
---|---|---|
1 hour | DRN 5-HT neuron activation | Fiber photometry (mice) |
3 days | ↓ Immobility in FST; ↑ dendritic complexity | Chronic stress (rats) |
6 days | ↑ Attention in 5-CSRTT; ↑ BDNF in mPFC | CORT-exposed rats |
7 days | Normalized HPA axis (↓ corticosterone) | PTSD models (mice) |
Notable Compound Synonyms: YL-0919, YL0919, Hypidone hydrochloride.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7